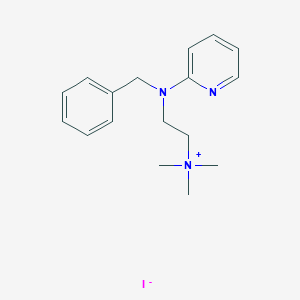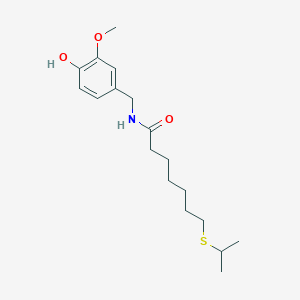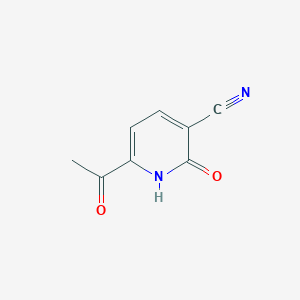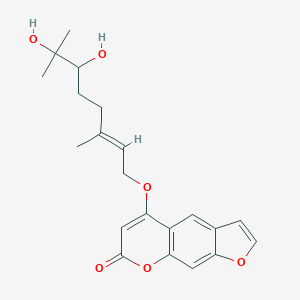
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-, also known as esculetin, is a naturally occurring coumarin derivative found in many plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, esculetin has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is not fully understood. However, it has been suggested that its therapeutic effects are mediated through various pathways. Esculetin has been reported to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Furthermore, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to activate various signaling pathways, including the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Esculetin has been found to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Esculetin has also been shown to modulate the expression of genes involved in lipid metabolism and glucose homeostasis. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been found to improve endothelial function and reduce blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Esculetin is also readily available and relatively inexpensive, which makes it a suitable candidate for drug development. However, one of the limitations of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-. One of the areas of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in other diseases, such as neurodegenerative disorders and autoimmune diseases, warrants further investigation.
Métodos De Síntesis
Esculetin can be synthesized from coumarin through a series of chemical reactions. One of the commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction produces a coumarin derivative, which can then be further modified to obtain 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-.
Aplicaciones Científicas De Investigación
Esculetin has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown promising results in the treatment of cancer, diabetes, and cardiovascular diseases. Esculetin has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic animal models. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to reduce oxidative stress and inflammation in cardiovascular diseases.
Propiedades
Número CAS |
105866-29-3 |
|---|---|
Nombre del producto |
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- |
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
Clave InChI |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
SMILES isomérico |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
SMILES canónico |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Sinónimos |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



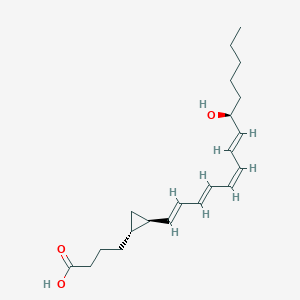


![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)






